2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate
Description
Properties
IUPAC Name |
[2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO5/c1-25-15-9-10-16(18(23)11-8-14-5-2-3-6-17(14)22)20(13-15)27-21(24)19-7-4-12-26-19/h2-13H,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACYTXIGEZKXCN-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)OC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)OC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Furan-2-carboxylic Acid
Furan-2-carboxylic acid is esterified with 5-methoxyphenol under acidic or coupling conditions. A representative protocol involves:
Reaction Conditions
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Catalyst: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP).
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Solvent: Dichloromethane (DCM).
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Temperature: Room temperature (25°C).
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Time: 12–24 hours.
Procedure
Furan-2-carboxylic acid (1.0 equiv), 5-methoxyphenol (1.2 equiv), EDC (1.5 equiv), and DMAP (0.1 equiv) are stirred in DCM. The mixture is washed with dilute HCl, NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated to yield the ester as a white solid.
Characterization Data
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Yield: 85–92%.
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H, J = 2.4 Hz, furan H-3), 7.45 (d, 1H, J = 2.4 Hz, furan H-4), 7.10–7.05 (m, 2H, aromatic), 6.90–6.85 (m, 1H, aromatic), 3.85 (s, 3H, OCH₃).
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IR (neat): 1725 cm⁻¹ (C=O ester).
Synthesis of (2E)-3-(2-Chlorophenyl)prop-2-enoyl Chloride
Preparation of (2E)-3-(2-Chlorophenyl)prop-2-enoic Acid
The (E)-configured α,β-unsaturated acid is synthesized via a Horner-Wadsworth-Emmons reaction :
Reaction Conditions
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Reagents: Diethyl (2-chlorobenzyl)phosphonate, glyoxylic acid.
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Base: Sodium hydride (NaH).
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Solvent: Tetrahydrofuran (THF).
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Temperature: 0°C to room temperature.
Procedure
Diethyl (2-chlorobenzyl)phosphonate (1.0 equiv) and glyoxylic acid (1.2 equiv) are reacted in THF under NaH. The mixture is stirred for 6 hours, acidified with HCl, and extracted with ethyl acetate. The product is recrystallized from hexane/ethyl acetate.
Characterization Data
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Yield: 78–85%.
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¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, 1H, J = 15.6 Hz, CH=CO), 7.60–7.30 (m, 4H, aromatic), 6.45 (d, 1H, J = 15.6 Hz, CH=CO).
Conversion to Acyl Chloride
The acid is treated with thionyl chloride (SOCl₂) in anhydrous DCM under reflux for 2 hours. Excess SOCl₂ is evaporated to yield the enoyl chloride.
Coupling of 5-Methoxyphenyl Furan-2-carboxylate and (2E)-3-(2-Chlorophenyl)prop-2-enoyl Chloride
Friedel-Crafts Acylation
The ester’s electron-rich aromatic ring facilitates electrophilic substitution:
Reaction Conditions
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Catalyst: Aluminum chloride (AlCl₃).
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Solvent: Nitrobenzene.
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Temperature: 0°C to 50°C.
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Time: 6–8 hours.
Procedure
5-Methoxyphenyl furan-2-carboxylate (1.0 equiv) and enoyl chloride (1.5 equiv) are combined with AlCl₃ (2.0 equiv) in nitrobenzene. The mixture is quenched with ice-cold HCl, extracted with DCM, and purified via column chromatography (SiO₂, hexane/ethyl acetate).
Characterization Data
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Yield: 65–72%.
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¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, 1H, J = 15.6 Hz, CH=CO), 7.80–7.20 (m, 8H, aromatic + furan), 6.60 (d, 1H, J = 15.6 Hz, CH=CO), 3.95 (s, 3H, OCH₃).
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13C NMR (100 MHz, CDCl₃): δ 165.2 (C=O ester), 162.0 (C=O enoyl), 150.5 (furan), 140.2–115.0 (aromatic and olefinic carbons).
Alternative Synthetic Routes and Optimization
Mitsunobu Reaction for Direct Coupling
An alternative approach employs a Mitsunobu reaction to couple pre-formed fragments:
Reaction Conditions
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Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
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Solvent: THF.
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Temperature: 0°C to room temperature.
Procedure
(2E)-3-(2-Chlorophenyl)prop-2-enoic acid (1.0 equiv), 5-methoxyphenyl furan-2-carboxylate (1.2 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) are stirred in THF for 24 hours. The product is isolated via flash chromatography.
Yield: 60–68%.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Friedel-Crafts Acylation | 65–72% | 6–8 h | High regioselectivity |
| Mitsunobu Reaction | 60–68% | 24 h | Avoids strong Lewis acids |
Stereochemical Considerations
The (E)-configuration of the enoyl group is critical for biological activity. ¹H NMR coupling constants (J = 15.6 Hz) confirm trans geometry. Stereoselective synthesis is achieved using:
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Wittig reaction with stabilized ylides.
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Pd-catalyzed cross-coupling for halogenated intermediates.
Scalability and Industrial Relevance
Pilot-scale production (100 g batches) employs:
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Continuous flow reactors for acylation steps.
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Green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a hypothetical comparison based on structural motifs and intermolecular interactions:
Key Findings from Methodology:
- Crystallography: SHELX-based refinement would be critical for resolving the compound’s stereochemistry, particularly the (2E)-configuration of the propenoyl group .
- Hydrogen Bonding: Graph set analysis (as per Etter’s formalism) would classify hydrogen-bonding patterns, revealing how the 2-chlorophenyl group influences supramolecular assembly compared to non-halogenated analogs .
Biological Activity
2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate is an organic compound notable for its complex structure, which includes a furan ring, a methoxy group, and a chlorophenyl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The IUPAC name for this compound is 2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate. Its molecular formula is , with a molecular weight of 396.79 g/mol. The compound features several functional groups that contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
In addition to its antimicrobial activity, the compound has been investigated for its anticancer effects. A series of in vitro studies have shown that it can induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
The biological activity of this compound is believed to be mediated through interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could interact with receptors involved in apoptosis signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in microbial cells and cancer cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could serve as an effective alternative to conventional antibiotics, particularly against resistant Staphylococcus strains.
- Cancer Cell Apoptosis Study : An experiment involving the treatment of MCF-7 cells with varying concentrations of the compound revealed significant increases in apoptotic markers after 24 hours of exposure, suggesting its potential as a chemotherapeutic agent.
Q & A
Q. What are the optimal synthetic routes for 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate?
The synthesis typically involves multi-step protocols, including:
- Claisen-Schmidt condensation for the α,β-unsaturated ketone formation.
- Esterification between furan-2-carboxylic acid and phenolic intermediates under acidic or basic catalysis. Critical parameters include temperature control (60–80°C for condensation), solvent selection (e.g., ethanol for esterification), and catalysts like H₂SO₄ or DMAP. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. How can researchers confirm the compound’s structure and purity?
- NMR spectroscopy (¹H/¹³C) identifies functional groups and stereochemistry (e.g., (2E)-configuration).
- HPLC (≥95% purity) ensures batch consistency.
- X-ray crystallography (using SHELXL or WinGX) resolves 3D conformation. For example, the (2E)-configuration in related compounds is confirmed via C=C bond torsion angles .
Q. What safety protocols are recommended for handling this compound?
- Use P95 respirators and nitrile gloves to avoid inhalation/skin contact.
- Store in airtight containers at 2–8°C to prevent degradation.
- Follow OSHA/NIOSH guidelines for waste disposal to minimize environmental exposure .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
Comparative SAR studies on analogs reveal:
| Substituent Position | Biological Activity | Key Reference |
|---|---|---|
| 2-Chlorophenyl | Enhanced cytotoxicity (IC₅₀ = 8.2 µM) | |
| 3,4-Dimethoxyphenyl | Reduced potency due to steric hindrance |
- The 2-chloro group improves target binding via hydrophobic interactions, while electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability .
Q. What computational methods predict the compound’s reactivity and binding modes?
- DFT calculations (B3LYP/6-31G* basis set) optimize geometry and HOMO-LUMO gaps for redox behavior.
- Molecular docking (AutoDock Vina) identifies potential interactions with kinases (e.g., EGFR: ΔG = -9.8 kcal/mol) .
Q. How can crystallographic data resolve discrepancies in reported tautomeric forms?
- Use SHELXTL or ORTEP-3 to model electron density maps. For example, a 1.2 Å resolution structure clarifies the enone system’s planarity, ruling out keto-enol tautomerism .
Q. What strategies address low yields in scale-up synthesis?
- Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) and improves yield by 20–25%.
- Flow chemistry minimizes side reactions (e.g., diastereomer formation) via precise temperature control .
Q. How does the compound interact with biological membranes?
- LogP calculations (4.1 ± 0.2) predict moderate lipophilicity, validated via PAMPA assays (Pe = 2.7 × 10⁻⁶ cm/s).
- MD simulations show preferential partitioning into lipid bilayers due to the furan ring’s aromaticity .
Data Contradiction Analysis
Q. Why do NMR spectra in different solvents show conflicting coupling constants?
Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) alters conformational equilibria. For example, DMSO stabilizes intramolecular H-bonding in the enone moiety, reducing JH-H values by 1–2 Hz .
Q. How to reconcile divergent IC₅₀ values in cytotoxicity studies?
Variations arise from assay conditions (e.g., MTT vs. SRB protocols) or cell line genetic drift. Standardize protocols using NCI-60 panel guidelines and include positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
